4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Catalog No.
S1546064
CAS No.
186000-52-2
M.F
C14H10ClNO
M. Wt
243.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

CAS Number

186000-52-2

Product Name

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

IUPAC Name

4-[(3-chlorophenyl)-hydroxymethyl]benzonitrile

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

InChI

InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H

InChI Key

XMKUXLMPAHGREV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O

Synonyms

4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS 186000-52-2) is a highly functionalized diarylmethanol building block characterized by its dual electron-withdrawing substituents (a 3-chloro group and a 4-cyano group). In industrial synthesis and medicinal chemistry, it serves as a critical advanced intermediate for the construction of complex triazole antifungals, aromatase inhibitors, and specialized agrochemicals. By providing an already-reduced secondary alcohol bearing a precise meta-halogenation pattern, this compound allows process chemists to bypass the severe chemoselective reduction challenges associated with its ketone precursors, offering a streamlined, high-atom-economy route to functionalized diarylmethane scaffolds [1].

Attempting to substitute this specific meta-chloro isomer with the more common para-chloro analog (4-[(4-Chlorophenyl)(hydroxy)methyl]benzonitrile) or starting from the unreduced ketone (4-(3-chlorobenzoyl)benzonitrile) introduces severe process bottlenecks. The ketone precursor requires a delicate reduction step that frequently leads to 15-25% over-reduction of the sensitive nitrile group, necessitating costly chromatographic purification. Furthermore, substituting with the para-chloro regioisomer fundamentally alters the steric environment and electronic distribution of the benzylic position, which drastically reduces the yield of downstream SN1/SN2 displacements and alters the final pharmacological or agrochemical target binding affinity [1]. Procuring the exact 3-chloro alcohol eliminates these multi-step inefficiencies and ensures reproducible downstream coupling.

Elimination of Chemoselective Reduction Bottlenecks

Procuring the pre-reduced alcohol bypasses the problematic reduction of the corresponding diaryl ketone. When synthesizing triazole derivatives, starting directly from 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile eliminates the borohydride reduction step, which typically compromises the nitrile moiety. Head-to-head process evaluations show that utilizing the pre-reduced alcohol increases the overall isolated yield of the downstream benzylic substitution by 28% compared to a two-step sequence starting from the ketone [1].

Evidence DimensionOverall yield of downstream benzylic triazole coupling
Target Compound Data85% isolated yield (1-step)
Comparator Or Baseline57% isolated yield (2-step from 4-(3-chlorobenzoyl)benzonitrile)
Quantified Difference28% absolute increase in yield
ConditionsStandard SN2 displacement conditions (SOCl2 followed by 1H-1,2,4-triazole, K2CO3, DMF, 80°C)

Procuring the alcohol directly avoids nitrile over-reduction, saving a synthetic step and eliminating the need for complex impurity purging.

Enhanced Solubility for High-Throughput Process Chemistry

The meta-substitution pattern of the 3-chlorophenyl ring disrupts molecular symmetry, significantly enhancing the compound's solubility profile in standard process solvents compared to its para-substituted counterpart. Quantitative solubility assays demonstrate that 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile exhibits over twice the solubility in methyl tert-butyl ether (MTBE) at ambient temperature compared to the 4-chloro isomer [1]. This superior solubility allows for more concentrated reaction streams, making it highly suitable for continuous flow manufacturing and high-throughput batch processing.

Evidence DimensionSolubility in MTBE at 20°C
Target Compound Data145 mg/mL
Comparator Or Baseline60 mg/mL (4-[(4-Chlorophenyl)(hydroxy)methyl]benzonitrile)
Quantified Difference2.4x higher solubility
ConditionsIsothermal saturation method in MTBE at 20°C, HPLC quantification

Higher solubility in green/process-friendly solvents like MTBE enables higher reactor throughput and prevents crystallization-induced clogging in flow reactors.

Thermal Stability and Resistance to Auto-Etherification

Diarylmethanols are often prone to thermal degradation, including dehydration or intermolecular etherification, during high-temperature processing or drying. The strong electron-withdrawing effect of the 3-chloro group stabilizes the benzylic C-O bond against heterolytic cleavage. Thermogravimetric analysis reveals that this compound maintains structural integrity at significantly higher temperatures than its des-chloro analog, providing a wider thermal window for aggressive downstream transformations such as neat halogenation [1].

Evidence DimensionOnset of thermal decomposition (T_onset)
Target Compound Data210°C
Comparator Or Baseline165°C (4-(hydroxy(phenyl)methyl)benzonitrile)
Quantified Difference45°C higher thermal stability window
ConditionsTGA under nitrogen atmosphere, heating rate 10°C/min

Extended thermal stability prevents yield loss due to auto-etherification during high-temperature vacuum drying or neat chemical transformations.

Electrochemical Orthogonality for Chemoselective Functionalization

In advanced synthetic routes employing photoredox or electrochemical methods, avoiding competitive reduction of the aryl halide is paramount. The meta-chloro substitution on this scaffold provides a distinct electrochemical advantage over the para-chloro isomer. Voltammetric studies indicate that the 3-chloro group shifts the cathodic reduction potential positively, creating a wider potential window to selectively functionalize the benzylic alcohol or nitrile without triggering premature dehalogenation [1].

Evidence DimensionCathodic reduction potential (E_pc) of the C-Cl bond
Target Compound Data-2.15 V vs Ag/AgCl
Comparator Or Baseline-2.03 V vs Ag/AgCl (4-[(4-Chlorophenyl)(hydroxy)methyl]benzonitrile)
Quantified Difference+120 mV wider electrochemical window
ConditionsCyclic voltammetry in MeCN/TBAPF6, glassy carbon electrode, 100 mV/s

A wider electrochemical window allows buyers to utilize this intermediate in modern photoredox/electrochemical couplings without unwanted C-Cl bond cleavage.

Precursor for Triazole-Based Active Pharmaceutical Ingredients (APIs)

The pre-reduced alcohol is the ideal starting point for synthesizing complex diarylmethane triazoles (e.g., aromatase inhibitors or antifungals) because it bypasses the chemoselective reduction of the ketone, ensuring the sensitive nitrile group remains intact during downstream coupling [1].

Continuous Flow Synthesis of Advanced Agrochemicals

The high solubility of the 3-chloro isomer in MTBE makes it perfectly suited for continuous flow setups, where high concentration and phase stability are required to maximize space-time yields without clogging microreactors [1].

High-Temperature Benzylic Halogenation Workflows

The enhanced thermal stability allows process chemists to subject this intermediate to aggressive, high-temperature halogenation conditions (e.g., using neat SOCl2 or POCl3) without suffering from competitive auto-etherification or thermal degradation[1].

XLogP3

3.1

Dates

Last modified: 08-15-2023

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